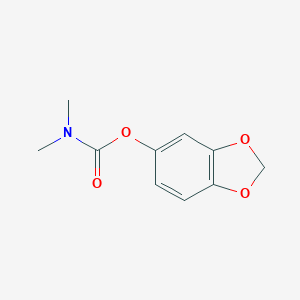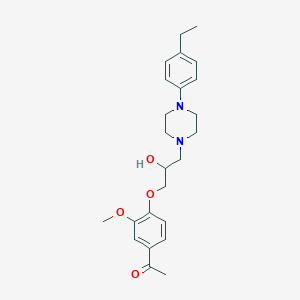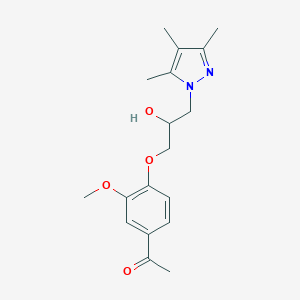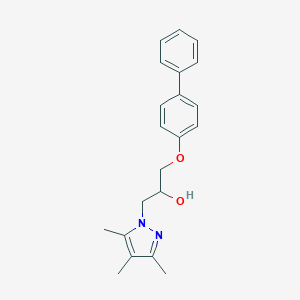
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ACPA is a member of the class of compounds known as CB1 receptor agonists, which have been shown to have a range of therapeutic effects.
Wirkmechanismus
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide acts as a CB1 receptor agonist, binding to and activating the CB1 receptor. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of pain, inflammation, and anxiety. Activation of the CB1 receptor by 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide leads to the modulation of these processes, resulting in the therapeutic effects of the compound.
Biochemical and Physiological Effects
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain and inflammation, the reduction of anxiety, and the regulation of appetite. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide for lab experiments is its high affinity for the CB1 receptor, which allows for the precise modulation of this receptor. However, 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide also has limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide, including the development of more potent and selective CB1 receptor agonists, the investigation of the potential therapeutic effects of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide in neurodegenerative diseases, and the exploration of the use of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide in combination with other drugs for the treatment of pain and inflammation.
Conclusion
In conclusion, 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a promising compound with potential applications in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide have been explored in this paper. Further research is needed to fully understand the therapeutic potential of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide and to develop more potent and selective CB1 receptor agonists.
Synthesemethoden
The synthesis of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylphenylacetic acid with 1-aminocycloheptane in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain and inflammation. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has also been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12-6-7-13(16)10-14(12)17-15(19)11-18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUJYAGEIAGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


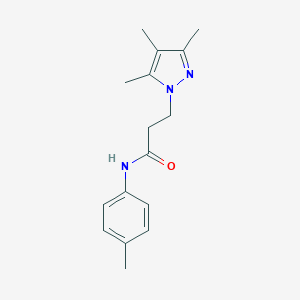
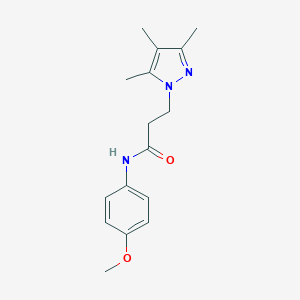
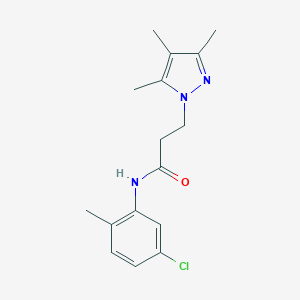
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)



